AM2201 N-(2-fluoropentyl) isomer
AM2201 N-(2-fluoropentyl) isomer
AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 N-(2-fluoropentyl) isomer differs structurally from AM2201 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The physiological and toxicological properties of this compound have not been reported. This product is intended for forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1800102-24-2
VCID:
VC0163927
InChI:
InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
SMILES:
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Molecular Formula:
C24H22FNO
Molecular Weight:
359.4
AM2201 N-(2-fluoropentyl) isomer
CAS No.: 1800102-24-2
Reference Standards
VCID: VC0163927
Molecular Formula: C24H22FNO
Molecular Weight: 359.4
CAS No. | 1800102-24-2 |
---|---|
Product Name | AM2201 N-(2-fluoropentyl) isomer |
Molecular Formula | C24H22FNO |
Molecular Weight | 359.4 |
IUPAC Name | [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3 |
Standard InChIKey | UYTSDBWWEGEPLY-UHFFFAOYSA-N |
SMILES | CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Description | AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 N-(2-fluoropentyl) isomer differs structurally from AM2201 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The physiological and toxicological properties of this compound have not been reported. This product is intended for forensic applications. |
Synonyms | (1-(2-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Reference | 1.Makriyannis, A., and Deng, H. Cannabimimetic indole derivatives. PCT/US00/28832, 1-25 (2001). |
PubChem Compound | 132989243 |
Last Modified | Nov 11 2021 |
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